Nerigliatin

Beschreibung

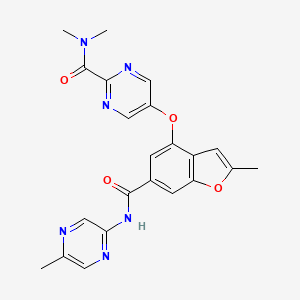

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethyl-5-[[2-methyl-6-[(5-methylpyrazin-2-yl)carbamoyl]-1-benzofuran-4-yl]oxy]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O4/c1-12-8-24-19(11-23-12)27-21(29)14-6-17-16(5-13(2)31-17)18(7-14)32-15-9-25-20(26-10-15)22(30)28(3)4/h5-11H,1-4H3,(H,24,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASKQITXHVYVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2OC3=CN=C(N=C3)C(=O)N(C)C)C(=O)NC4=NC=C(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336892 | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245603-92-2 | |

| Record name | PF-04937319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245603922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04937319 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N-Dimethyl-5-((2-methyl-6-(((5-methyl-2-pyrazinyl)amino)carbonyl)-4-benzofuranyl)oxy)-2-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04937319 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E99B9ZM19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nerigliatin: A Deep Dive into its Mechanism of Action for the Treatment of Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nerigliatin (PF-04937319) is an orally active, small-molecule glucokinase (GK) activator that was under development for the treatment of type 2 diabetes mellitus (T2DM). As a partial activator of GK, this compound was designed to enhance glucose sensing in key metabolic tissues—the pancreas and the liver—thereby improving glycemic control. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core signaling pathways. While showing promise in early clinical trials for its glucose-lowering effects with a potentially reduced risk of hypoglycemia compared to other GK activators, its development was associated with concerns regarding off-target effects, notably peripheral nerve degeneration at higher doses in preclinical models.

Introduction: The Role of Glucokinase in Glucose Homeostasis

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in the regulation of glucose homeostasis. It functions as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism, which in turn modulates glucose-stimulated insulin secretion (GSIS).[1] In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, promoting glycogen synthesis and hepatic glucose uptake, thereby reducing hepatic glucose output.[2] Due to its central role, GK has been an attractive therapeutic target for the treatment of T2DM.

This compound: A Partial Glucokinase Activator

This compound is a partial activator of glucokinase, meaning it enhances the enzyme's activity but does not induce its maximal velocity. This characteristic was intended to provide a glucose-dependent therapeutic effect with a lower risk of hypoglycemia compared to full GK activators.[2][3]

Molecular Profile

-

Compound: this compound (PF-04937319)

-

Chemical Name: N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide

-

Molecular Formula: C₂₂H₂₀N₆O₄

-

Mechanism of Action: Glucokinase Activator (GKA)

Mechanism of Action: A Dual Role in Pancreas and Liver

This compound exerts its glucose-lowering effects through a dual mechanism of action, targeting glucokinase in both pancreatic β-cells and hepatocytes.

Pancreatic Action: Enhancing Insulin Secretion

In pancreatic β-cells, this compound allosterically binds to glucokinase, increasing its affinity for glucose. This sensitization of the β-cell to ambient glucose levels leads to a more robust insulin secretion in response to postprandial glucose excursions. This glucose-dependent action is a key feature, as the insulinotropic effect is more pronounced at higher glucose concentrations, theoretically minimizing the risk of hypoglycemia during periods of euglycemia.

Hepatic Action: Improving Glucose Disposal

In the liver, activation of glucokinase by this compound enhances the conversion of glucose to glucose-6-phosphate. This has two primary consequences:

-

Increased Glycogen Synthesis: The elevated levels of glucose-6-phosphate promote the storage of glucose as glycogen.

-

Reduced Hepatic Glucose Output: By increasing hepatic glucose uptake and utilization, this compound helps to suppress the excessive release of glucose from the liver, a common feature of T2DM.

Signaling Pathway

The signaling pathway for this compound's action is centered on the activation of glucokinase and its downstream metabolic effects.

Caption: this compound's dual mechanism of action in pancreatic β-cells and hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Data

| Parameter | Value/Observation | Species/System |

| Glucokinase Activation (EC₅₀) | 154.4 μM | In vitro enzyme assay |

| Toxicology Finding | Axonal degeneration in peripheral (sciatic) nerve | Female Sprague-Dawley rats |

| Toxicology Dose (Rats) | 50 and 1000 mg/kg (once daily, 1 month) | Female Sprague-Dawley rats |

| Toxicology Finding | Peripheral nerve degeneration, unscheduled deaths | Beagle dogs |

| Toxicology Dose (Dogs) | 50 and 500 mg/kg (once daily, 1 month) | Beagle dogs |

Table 2: Clinical Efficacy Data from Phase 2 Studies (12 weeks, as add-on to metformin)

| Parameter | This compound (100 mg) | Placebo | Sitagliptin (100 mg) | Glimepiride (titrated) |

| Change in HbA1c (%) | -0.45 to -0.47 (placebo-adjusted) | - | -0.43 | -0.83 |

| Change in Fasting Plasma Glucose (mmol/L) | Inconsistent (-0.83 to +0.50, placebo-adjusted) | - | - | - |

Data from studies NCT01475461 and NCT01517373 as reported in Amin NB, et al. Diabetes Obes Metab. 2016.[4]

Table 3: Clinical Safety Data - Hypoglycemia Rates (12 weeks)

| Treatment Group | Percentage of Patients Reporting Hypoglycemia |

| This compound (100 mg) | 5.1% |

| Placebo | 2.5% |

| Sitagliptin | 1.8% |

| Glimepiride | 34.4% |

Data from studies NCT01475461 and NCT0151737T3 as reported in Amin NB, et al. Diabetes Obes Metab. 2016.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited.

In Vitro Glucokinase Activity Assay (Representative Protocol)

This is a representative protocol based on common methods for measuring glucokinase activity.

Principle: The activity of glucokinase is determined using a coupled enzyme assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 6 mM MgCl₂

-

Substrates: D-glucose, ATP

-

Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH)

-

Cofactor: NADP⁺

-

Test Compound: this compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, G6PDH, NADP⁺, and varying concentrations of glucose.

-

Add this compound or vehicle (DMSO) to the appropriate wells.

-

Add recombinant glucokinase to all wells except for the negative control.

-

Initiate the reaction by adding ATP.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration and fit the data to a suitable dose-response curve to determine the EC₅₀.

Caption: Workflow for a coupled glucokinase activity assay.

Clinical Trial Protocol for Efficacy and Safety Assessment (Based on NCT01475461 & NCT01517373)

Study Design: Randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter studies.

Patient Population: Adults with T2DM inadequately controlled on a stable dose of metformin.

Key Inclusion Criteria:

-

Diagnosis of T2DM

-

On stable metformin monotherapy

-

HbA1c within a specified range (e.g., 7.0% to 10.5%)

Key Exclusion Criteria:

-

History of type 1 diabetes or diabetic ketoacidosis

-

Significant renal or hepatic impairment

-

Recent cardiovascular events

Treatments:

-

This compound (various doses, e.g., 3, 10, 20, 50, 100 mg) once daily

-

Placebo

-

Active comparator (e.g., sitagliptin 100 mg once daily or titrated glimepiride)

Duration: 12 weeks of treatment.

Primary Endpoint: Change from baseline in HbA1c at Week 12.

Secondary Endpoints:

-

Change from baseline in fasting plasma glucose (FPG)

-

Proportion of patients achieving target HbA1c levels

-

Incidence and severity of adverse events, with a focus on hypoglycemia

Methodology for Endpoint Assessment:

-

HbA1c: Measured by a central laboratory using a standardized, validated assay at screening and specified follow-up visits.

-

Fasting Plasma Glucose: Measured from venous blood samples collected after an overnight fast at specified visits.

-

Hypoglycemia: Defined by symptoms of hypoglycemia and/or a self-monitored or laboratory-confirmed plasma glucose level below a predefined threshold (e.g., <70 mg/dL).

Statistical Analysis: The primary efficacy analysis was typically an analysis of covariance (ANCOVA) on the change from baseline in HbA1c, with treatment as a factor and baseline HbA1c as a covariate.

Caption: Logical flow of the Phase 2 clinical trials for this compound.

Conclusion

This compound represents a mechanistically interesting approach to the treatment of T2DM by targeting the glucose-sensing enzyme glucokinase in both the pancreas and the liver. Early clinical data demonstrated its efficacy in improving glycemic control with a favorable hypoglycemia profile compared to sulfonylureas. However, the emergence of safety signals in preclinical toxicology studies, specifically peripheral neuropathy, likely posed a significant challenge to its continued development. This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data and representative experimental protocols, to serve as a valuable resource for the scientific community.

References

A Technical Guide to Nerigliatin's Molecular Target: Glucokinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerigliatin (PF-04937319) is a small molecule compound that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus. Its mechanism of action is centered on the allosteric activation of the enzyme glucokinase (GK), a key regulator of glucose homeostasis. This document provides an in-depth technical overview of the molecular target of this compound, including its quantitative interaction with glucokinase, detailed experimental protocols for assessing this interaction, and the downstream signaling pathways modulated by its activity.

Introduction to Glucokinase: The Molecular Target

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in several key cell types, most notably pancreatic β-cells and hepatocytes.[1] Unlike other hexokinases, glucokinase has a lower affinity for glucose, which allows it to respond dynamically to fluctuations in blood glucose levels within the physiological range.[2]

In pancreatic β-cells, glucokinase acts as the rate-limiting step in glucose-stimulated insulin secretion (GSIS). In hepatocytes, it facilitates the uptake and conversion of glucose into glucose-6-phosphate, promoting glycogen synthesis and regulating hepatic glucose output.[1] Given its central role in glucose homeostasis, glucokinase has emerged as an attractive therapeutic target for the treatment of type 2 diabetes.[3] this compound is a selective glucokinase activator (GKA) that binds to an allosteric site on the enzyme, inducing a conformational change that enhances its catalytic activity.[3]

Quantitative Analysis of this compound's Interaction with Glucokinase

This compound enhances the activity of glucokinase. The potency of this activation has been quantified by its half-maximal effective concentration (EC50). However, there are conflicting reports of this value in the available literature.

| Parameter | Value | Source |

| EC50 | 154.4 µM | MedchemExpress[4][5] |

| EC50 | 174 nM | R&D Systems[6] |

Note: The significant discrepancy in the reported EC50 values may be attributable to different assay conditions, such as glucose and ATP concentrations, enzyme source, and buffer components. Further investigation into the primary literature is warranted to resolve this disparity. Glucokinase activators, in general, are known to increase the enzyme's affinity for glucose (decrease S0.5) and/or increase its maximal catalytic rate (kcat).[7]

Experimental Protocols for Assessing Glucokinase Activation

The activation of glucokinase by compounds such as this compound can be assessed using various in vitro enzymatic assays. A common method is a coupled spectrophotometric assay.

Coupled Spectrophotometric Glucokinase Activity Assay

This assay measures the production of glucose-6-phosphate (G6P) by glucokinase in a coupled reaction with glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the glucokinase activity.

Materials:

-

Recombinant human glucokinase

-

This compound (or other test compounds)

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl2)

-

Adenosine 5'-triphosphate (ATP)

-

D-glucose

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

-

Add varying concentrations of the test compound (this compound) to the wells of the microplate.

-

Add the glucokinase enzyme to the wells and incubate for a specified period.

-

Initiate the reaction by adding D-glucose to the wells.

-

Immediately measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.

-

Calculate the initial reaction velocities and plot them against the concentration of the test compound to determine the EC50 value.

Signaling Pathways Modulated by this compound

By activating glucokinase, this compound influences key signaling pathways in pancreatic β-cells and hepatocytes, ultimately leading to improved glycemic control.

Pancreatic β-Cell Signaling

In pancreatic β-cells, the activation of glucokinase by this compound enhances the rate of glycolysis. This leads to an increased intracellular ATP:ADP ratio, which triggers the closure of ATP-sensitive potassium (KATP) channels on the cell membrane. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.

Hepatic Signaling

In hepatocytes, this compound-mediated activation of glucokinase increases the conversion of glucose to glucose-6-phosphate. This has two primary effects: it promotes the synthesis of glycogen for storage and enhances the flux through the glycolytic pathway. The increased glycolytic flux can lead to the production of substrates for de novo lipogenesis. In the nucleus, glucokinase is regulated by the glucokinase regulatory protein (GKRP), and activators like this compound can promote the translocation of glucokinase to the cytoplasm.

Experimental Workflow for Characterizing a Glucokinase Activator

The preclinical characterization of a novel glucokinase activator like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.

Conclusion

This compound targets glucokinase, a critical enzyme in glucose homeostasis, by acting as an allosteric activator. This mechanism enhances glucose sensing in pancreatic β-cells, leading to increased insulin secretion, and promotes glucose uptake and metabolism in the liver. The quantitative characterization of its interaction with glucokinase and the elucidation of its effects on downstream signaling pathways are crucial for understanding its therapeutic potential and for the development of future glucokinase activators. The provided experimental frameworks offer a basis for the continued investigation of this compound and other molecules in this class.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. diabetesjournals.org [diabetesjournals.org]

Nerigliatin: A Selective Glucokinase Activator for the Treatment of Type 2 Diabetes Mellitus

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nerigliatin (PF-04937319) is an orally active, small-molecule selective activator of glucokinase (GK), a key enzyme in glucose homeostasis. By allosterically activating GK, this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver. This dual mechanism of action positions this compound as a potential therapeutic agent for improving glycemic control in patients with Type 2 Diabetes Mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, efficacy, and safety profile. Detailed experimental methodologies and signaling pathways are presented to provide a thorough understanding of this compound for research and drug development professionals.

Mechanism of Action

Glucokinase acts as a glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes.[1] In the pancreas, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, GK controls the flux of glucose into glycogen and glycolysis. This compound is a partial glucokinase activator that enhances the enzyme's activity, leading to improved glucose sensing and metabolism at lower glucose concentrations.[2]

Signaling Pathway

The activation of glucokinase by this compound initiates a cascade of events in both pancreatic β-cells and hepatocytes, as depicted in the signaling pathway diagram below.

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Preclinical Studies

In Vitro Glucokinase Activation

This compound has been characterized as a partial activator of glucokinase.

Table 1: In Vitro Glucokinase Activation of this compound

| Parameter | Value | Reference |

| EC50 | 154.4 μM | [3][4] |

A standard method for determining glucokinase activity involves a coupled enzymatic assay. The phosphorylation of glucose by glucokinase produces glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Tris-HCl buffer (pH 7.4)

-

MgCl2

-

ATP

-

Glucose

-

NADP+

-

G6PDH

-

Recombinant human glucokinase

-

This compound (or other test compounds) dissolved in DMSO

-

-

Procedure:

-

Add all reagents except ATP to a 96-well plate.

-

Incubate for a short period to allow the test compound to bind to the enzyme.

-

Initiate the reaction by adding ATP.

-

Measure the rate of NADPH formation by monitoring the absorbance at 340 nm over time.

-

Calculate the EC50 value by fitting the dose-response data to a suitable pharmacological model.

-

Caption: General workflow for an in vitro glucokinase activation assay.

Preclinical Toxicology

Preclinical studies in rats and dogs have identified a potential safety concern with this compound.

-

Finding: Peripheral nerve degeneration was observed in both rats and dogs following chronic administration of this compound.[3][4]

-

Dose Information: Specific dose-response data for the induction of peripheral neuropathy are not publicly available.

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with T2DM.

Phase 1 Clinical Trials

-

NCT01044537: A single-dose study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in subjects with T2DM.[5]

-

NCT01272804: A multiple-dose study to characterize the safety, tolerability, pharmacokinetics, and pharmacodynamics of escalating oral doses of this compound in patients with T2DM.[6]

Detailed results from these Phase 1 trials are not fully published.

Phase 2 Clinical Trials

Two key dose-ranging, randomized, double-blind, placebo-controlled Phase 2 studies (NCT01475461 and NCT01517373) evaluated the efficacy and safety of this compound as an add-on therapy to metformin in adults with T2DM.

The primary endpoint for these studies was the change from baseline in HbA1c at week 12.

Table 2: Change in HbA1c from Baseline at Week 12 (Placebo-Adjusted)

| Treatment Group | Study B1621002 (vs. Glimepiride) | Study B1621007 (vs. Sitagliptin) | Reference |

| This compound 10 mg | - | - | |

| This compound 20 mg | - | - | |

| This compound 50 mg | - | - | |

| This compound 100 mg | -0.45% | -0.47% | |

| Sitagliptin 100 mg | - | -0.43% | |

| Titrated Glimepiride | -0.83% | - |

Table 3: Change in Fasting Plasma Glucose (FPG) from Baseline at Week 12 (Placebo-Adjusted)

| Treatment Group | Study B1621002 (vs. Glimepiride) | Study B1621007 (vs. Sitagliptin) | Reference |

| This compound 100 mg | -0.83 mmol/L | +0.50 mmol/L |

Hypoglycemia was a key safety parameter assessed in the Phase 2 trials.

Table 4: Incidence of Hypoglycemia at Week 12

| Treatment Group | Percentage of Patients Reporting Hypoglycemia | Reference |

| Placebo | 2.5% | |

| This compound 100 mg | 5.1% | |

| Sitagliptin 100 mg | 1.8% | |

| Titrated Glimepiride | 34.4% |

Overall, this compound was well-tolerated at doses up to 100 mg daily.

The OGTT is a standard procedure to assess how the body processes glucose.

-

Patient Preparation:

-

Unrestricted carbohydrate diet (≥150 g/day ) for 3 days prior to the test.

-

Overnight fast of 8-12 hours.

-

-

Procedure:

-

A fasting blood sample is drawn.

-

The patient consumes a standardized glucose solution (typically 75g).

-

Blood samples are drawn at specified intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.

-

Plasma glucose concentrations are measured at each time point.

-

Caption: Standardized workflow for an Oral Glucose Tolerance Test (OGTT).

Discussion and Future Perspectives

This compound has demonstrated efficacy in improving glycemic control in patients with T2DM, with a safety profile that includes a lower risk of hypoglycemia compared to sulfonylureas. The observed reduction in HbA1c is clinically meaningful. However, the inconsistent effect on fasting plasma glucose and the preclinical signal of peripheral neuropathy are important considerations for its future development. Further investigation into the mechanism of the observed neuropathy and long-term safety studies would be crucial for the continued clinical development of this compound or other glucokinase activators with a similar profile.

Conclusion

This compound is a selective glucokinase activator that has shown promise in clinical trials for the treatment of T2DM. Its mechanism of action, targeting a key regulator of glucose homeostasis, offers a rational approach to managing this metabolic disease. The available data suggest a favorable efficacy and safety profile, although further studies are needed to fully elucidate its long-term effects. This technical guide provides a detailed summary of the current knowledge on this compound to inform ongoing research and development in the field of diabetes therapeutics.

References

- 1. Pharmacodynamic and pharmacokinetic profiles of a novel GLP-1 receptor biased agonist-SAL0112 [ouci.dntb.gov.ua]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters - Google Patents [patents.google.com]

- 5. RePORT ⟩ RePORTER [reporter.nih.gov]

- 6. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Nerigliatin (PF-04937319): A Novel Glucokinase Activator for Type 2 Diabetes Mellitus

An important clarification: Initial research indicates that Nerigliatin (PF-04937319) is a glucokinase activator (GKA) and not a GPR119 agonist. This guide will focus on its discovery, development, and mechanism of action as a GKA.

This compound (PF-04937319) is an investigational small molecule developed for the treatment of type 2 diabetes mellitus (T2DM). It functions as a partial activator of the enzyme glucokinase (GK), a key regulator of glucose homeostasis. By enhancing the activity of glucokinase in a glucose-dependent manner, this compound aims to improve glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of this compound stems from the understanding of glucokinase as a critical glucose sensor in the body.[1][4] Glucokinase, found predominantly in pancreatic β-cells and liver parenchymal cells, plays a pivotal role in glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.[1][2][5][6] Genetic mutations that increase glucokinase activity are associated with hyperinsulinemic hypoglycemia, while mutations that decrease its activity lead to maturity-onset diabetes of the young (MODY).[3] This genetic evidence strongly supports the therapeutic potential of activating glucokinase for the treatment of T2DM.

This compound was designed as a partial glucokinase activator to mitigate the risk of hypoglycemia observed with earlier, more potent glucokinase activators.[2][3][6] The therapeutic hypothesis is that a partial activator can enhance glucose-dependent insulin secretion and hepatic glucose uptake sufficiently to improve glycemic control in T2DM patients, while having a minimal effect at normal or low blood glucose concentrations, thereby reducing the likelihood of hypoglycemic events.[3][7]

Physicochemical Properties and Synthesis

This compound is chemically known as N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide.[1][8]

| Property | Value |

| Molecular Formula | C22H20N6O4 |

| Molecular Weight | 432.43 g/mol |

| CAS Number | 1245603-92-2 |

A detailed, multi-step synthesis process for this compound has been described, involving the coupling of key benzofuran and pyrimidine intermediates.[1][2]

Mechanism of Action and Signaling Pathway

This compound allosterically binds to glucokinase, increasing its affinity for glucose and enhancing its catalytic activity.[6] This activation is glucose-dependent, meaning this compound's effect is more pronounced at higher glucose concentrations.

Pancreatic β-Cell Signaling

In pancreatic β-cells, the activation of glucokinase by this compound accelerates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis.[1][2] This leads to an increase in the ATP:ADP ratio within the cell. The elevated ATP levels cause the closure of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) that triggers the exocytosis of insulin-containing granules.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - - PACE-CME [pace-cme.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Glycemic Effect and Safety of a Systemic, Partial Glucokinase Activator, PF-04937319, in Patients With Type 2 Diabetes Mellitus Inadequately Controlled on Metformin-A Randomized, Crossover, Active-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pf-04937319 | C22H20N6O4 | CID 46916694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results of Nerigliatin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerigliatin (PF-04937319) is a partial glucokinase activator (GKA) that was developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3] Activation of GK is intended to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake, thereby lowering blood glucose levels.[2] This technical guide provides an in-depth summary of the publicly available data from early-phase clinical trials of this compound, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Efficacy and Safety Data from Phase 2a Clinical Trials

Two parallel-group, randomized, double-blind, placebo-controlled Phase 2a studies (Study B1621002 and Study B1621007) evaluated the efficacy and safety of a range of once-daily doses of this compound as an add-on therapy to metformin in patients with T2DM.[4][5]

Glycemic Efficacy

The primary efficacy endpoint in these studies was the change from baseline in glycated hemoglobin (HbA1c) at week 12.[4] Key secondary endpoints included the change in fasting plasma glucose (FPG).[4]

Table 1: Change from Baseline in HbA1c at Week 12 [4][5]

| Treatment Group | Study B1621002: Placebo-Adjusted Mean Change in HbA1c (%) | Study B1621007: Placebo-Adjusted Mean Change in HbA1c (%) |

| This compound 3 mg | - | -0.08 |

| This compound 10 mg | -0.21 | -0.15 |

| This compound 20 mg | - | -0.29 |

| This compound 50 mg | -0.36 | -0.33 |

| This compound 100 mg | -0.45 | -0.47 |

| Sitagliptin 100 mg | - | -0.43 |

| Glimepiride (titrated) | -0.83 | - |

Table 2: Change from Baseline in Fasting Plasma Glucose (FPG) at Week 12 [4]

| Treatment Group | Study B1621002: Placebo-Adjusted Mean Change in FPG (mmol/L) | Study B1621007: Placebo-Adjusted Mean Change in FPG (mmol/L) |

| This compound 50 mg | -0.50 | -0.33 |

| This compound 100 mg | -0.83 | +0.50 |

Safety and Tolerability

The incidence of hypoglycemia was a key safety measure.

Table 3: Incidence of Hypoglycemia at Week 12 [4][5]

| Treatment Group | Percentage of Patients Reporting Hypoglycemia |

| Placebo | 2.5% |

| This compound 100 mg | 5.1% |

| Sitagliptin 100 mg | 1.8% |

| Glimepiride (titrated) | 34.4% |

Experimental Protocols

Study Design

Both Phase 2a studies were randomized, double-blind, placebo-controlled, parallel-group trials.[5] Patients with T2DM who were inadequately controlled on metformin were enrolled.[4] In Study B1621002, titrated glimepiride was used as an active comparator, while in Study B1621007, sitagliptin was the active comparator.[4][5] The treatment duration was 12 weeks.[4]

Key Methodologies

-

Glycated Hemoglobin (HbA1c) Measurement: HbA1c levels were measured at baseline and at week 12 to assess long-term glycemic control. The specific analytical method used was likely a laboratory-based, standardized assay such as high-performance liquid chromatography (HPLC) or immunoassay, in accordance with clinical trial standards.

-

Fasting Plasma Glucose (FPG) Measurement: FPG was measured at baseline and at week 12 after an overnight fast. This was likely performed using a standard enzymatic assay on plasma samples.

-

Safety Assessments: Adverse events, including hypoglycemia, were monitored and recorded throughout the studies. Hypoglycemic events were likely defined based on plasma glucose levels and/or the presence of symptoms.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Glucokinase Activation

This compound acts as a partial activator of glucokinase. In pancreatic β-cells, this leads to an increased rate of glucose metabolism, resulting in a higher ATP:ADP ratio. This, in turn, leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, and reduced hepatic glucose output.

Caption: this compound's mechanism of action in pancreatic β-cells and hepatocytes.

Clinical Trial Workflow

The early-phase clinical trials for this compound followed a standard workflow for pharmaceutical development.

Caption: Generalized workflow for the Phase 2a clinical trials of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - - PACE-CME [pace-cme.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacodynamics of Nerigliatin: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerigliatin (PF-04937319) is a partial activator of the glucokinase (GK) enzyme, a key regulator of glucose homeostasis. Developed by Pfizer, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). By allosterically binding to glucokinase, this compound enhances the enzyme's activity, leading to increased glucose phosphorylation in pancreatic β-cells and hepatocytes. This dual mechanism of action is intended to improve glycemic control by augmenting glucose-stimulated insulin secretion and enhancing hepatic glucose uptake and metabolism.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound functions as a glucokinase activator (GKA). Glucokinase acts as a glucose sensor in the body, and its activation is a rate-limiting step in glucose metabolism in key metabolic tissues.[1][2]

-

In Pancreatic β-Cells: By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate. This increase in intracellular glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions. The elevated intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion.[3][4]

-

In Hepatocytes: In the liver, glucokinase activation by this compound promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis. This enhanced hepatic glucose uptake and metabolism contribute to the lowering of blood glucose levels, particularly in the postprandial state.[5][6] Furthermore, activation of hepatic glucokinase can lead to a reduction in endogenous glucose production.[7]

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.

Quantitative Pharmacodynamic Data

While comprehensive preclinical data for this compound remains largely proprietary, the following tables summarize available quantitative information and representative data from studies on similar glucokinase activators.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Source |

| EC50 | 154.4 μM | Not Specified | [8] |

Table 2: Preclinical Toxicology of this compound

| Species | Dosing Regimen | Observed Effects | Source |

| Rat (Female) | 50 - 1000 mg/kg, p.o., once daily for 1 month | Axonal degeneration in the peripheral (sciatic) nerve. | [8] |

| Dog | 5 - 500 mg/kg, p.o., once daily for 1 month | Peripheral nerve degeneration; unscheduled deaths at 500 mg/kg/day. | [8] |

Table 3: Representative Preclinical Efficacy of a Hepatoselective Glucokinase Activator (PF-04991532) in a Diabetic Rat Model

| Animal Model | Treatment | Endpoint | Result | Source |

| Goto-Kakizaki Rat | Acute administration of PF-04991532 | Plasma Glucose | Dose-dependent reduction. | [7] |

| Goto-Kakizaki Rat | 28-day treatment with PF-04991532 | Fasting Plasma Glucose | Significant reduction at 30, 60, and 100 mg/kg. | [7] |

| Goto-Kakizaki Rat | Hyperglycemic Clamp with PF-04991532 | Glucose Infusion Rate | ~5-fold increase. | [7] |

| Goto-Kakizaki Rat | Hyperglycemic Clamp with PF-04991532 | Endogenous Glucose Production | 60% reduction. | [7] |

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of glucokinase activators. Below are representative methodologies for key preclinical pharmacodynamic studies.

Oral Glucose Tolerance Test (OGTT)

This test assesses the effect of a compound on glucose disposal following an oral glucose challenge.

-

Animal Models: Male Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice are commonly used models of T2DM.

-

Acclimatization and Fasting: Animals are acclimated to the housing conditions for at least one week. Prior to the test, animals are fasted for 6-16 hours with free access to water.

-

Compound Administration: this compound or vehicle is administered via oral gavage at a specified time (e.g., 30-60 minutes) before the glucose challenge.

-

Glucose Challenge: A solution of D-glucose (typically 1-2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma can be separated for subsequent analysis of insulin levels using an ELISA kit.

-

Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of the compound on glucose tolerance and insulin secretion.

Hyperglycemic Clamp

This technique is used to assess insulin secretion and action under controlled hyperglycemic conditions.

-

Animal Preparation: Rats are surgically implanted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

-

Experimental Setup: Conscious, unrestrained animals are used for the experiment. A variable infusion of glucose is administered to clamp the blood glucose at a specific hyperglycemic level (e.g., 180 mg/dL).

-

Compound Administration: this compound or vehicle is administered as a bolus followed by a constant infusion.

-

Measurements: The glucose infusion rate (GIR) required to maintain hyperglycemia is recorded as a measure of glucose disposal. Blood samples are collected to measure plasma insulin and C-peptide levels to assess β-cell function. Labeled glucose tracers can be used to determine endogenous glucose production and glucose uptake.

In Vitro Glucokinase Activation Assay

This assay measures the direct effect of a compound on the enzymatic activity of glucokinase.

-

Enzyme and Substrates: Recombinant human glucokinase is used. The reaction mixture contains glucose, ATP, and NADP+, along with the coupling enzyme glucose-6-phosphate dehydrogenase.

-

Compound Incubation: this compound at various concentrations is pre-incubated with the enzyme.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The rate of NADPH production, which is proportional to the rate of glucose-6-phosphate formation, is measured spectrophotometrically at 340 nm.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal activation (EC50) is determined by fitting the data to a dose-response curve.

General Preclinical Pharmacodynamic Experimental Workflow

Caption: General experimental workflow for preclinical pharmacodynamic assessment of this compound.

Conclusion

This compound, as a partial glucokinase activator, demonstrated a clear mechanism of action aimed at improving glucose homeostasis in preclinical models. While specific quantitative pharmacodynamic data in the public domain is limited, the available information, combined with data from similar compounds, highlights its potential to lower blood glucose through effects on both the pancreas and the liver. The provided experimental protocols offer a framework for the continued investigation and characterization of novel glucokinase activators. Further research is warranted to fully elucidate the dose-response relationships and long-term efficacy and safety of this compound in relevant preclinical models of type 2 diabetes.

References

- 1. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Targeting Hepatic Glucokinase in Type 2 Diabetes | Semantic Scholar [semanticscholar.org]

- 7. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of Nerigliatin in Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerigliatin (PF-04937319) is an orally active, partial allosteric activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. By targeting GK in both the pancreas and the liver, this compound enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake and glycogen synthesis. This dual mechanism of action offers a promising therapeutic approach for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the role of this compound in glucose homeostasis, including its mechanism of action, quantitative data from clinical trials, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Glucokinase (GK) acts as a glucose sensor in the body, playing a pivotal role in the regulation of glucose metabolism.[1] In pancreatic β-cells, GK is the rate-limiting enzyme for glucose metabolism, which in turn stimulates insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, promoting glucose uptake and its conversion into glycogen for storage.[1]

This compound is a small molecule activator of glucokinase that has been investigated for its potential to improve glycemic control in patients with T2DM.[2][3] As a partial activator, it is designed to enhance the body's natural glucose-sensing and disposal mechanisms while potentially mitigating the risk of hypoglycemia that has been a concern with some full glucokinase activators.[3][4]

Mechanism of Action

This compound functions as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme that increases its affinity for glucose and enhances its catalytic activity.[5] This activation occurs in both pancreatic β-cells and hepatocytes, leading to a dual effect on glucose homeostasis:

-

In Pancreatic β-cells: By increasing the activity of glucokinase, this compound enhances the sensitivity of β-cells to ambient glucose levels. This results in a more robust glucose-stimulated insulin secretion (GSIS), helping to lower postprandial glucose excursions.[3]

-

In the Liver: Activation of hepatic glucokinase by this compound promotes the uptake and conversion of glucose to glucose-6-phosphate. This, in turn, stimulates glycogen synthesis and reduces hepatic glucose output, contributing to lower fasting and postprandial glucose levels.[3]

Quantitative Data from Clinical Trials

Two Phase 2, randomized, double-blind, placebo-controlled, dose-ranging studies (Study B1621002 and Study B1621007) evaluated the efficacy and safety of this compound (PF-04937319) as an add-on therapy to metformin in adults with T2DM.[2] The primary endpoint in both studies was the change from baseline in HbA1c at week 12.[2]

Table 1: Placebo-Adjusted Change in HbA1c at Week 12 [2]

| This compound Dose (once daily) | Study B1621002 (mmol/mol) | Study B1621002 (%) | Study B1621007 (mmol/mol) | Study B1621007 (%) |

| 3 mg | - | - | Not specified | Not specified |

| 10 mg | -2.7 | -0.25 | -2.4 | -0.22 |

| 20 mg | - | - | -3.9 | -0.36 |

| 50 mg | -4.8 | -0.44 | -4.5 | -0.41 |

| 100 mg | -5.11 | -0.47 | -4.94 | -0.45 |

| Sitagliptin 100 mg | - | - | -4.69 | -0.43 |

| Titrated Glimepiride | -9.07 | -0.83 | - | - |

Table 2: Placebo-Adjusted Change in Fasting Plasma Glucose (FPG) at Week 12 [2]

| This compound Dose (once daily) | Study B1621002 (mmol/L) | Study B1621007 (mmol/L) |

| 50 mg | -0.61 | -0.61 |

| 100 mg | +0.50 | -0.83 |

Table 3: Incidence of Hypoglycemia at Week 12 [2]

| Treatment Group | Incidence of Hypoglycemia (%) |

| Placebo | 2.5 |

| This compound 100 mg | 5.1 |

| Sitagliptin 100 mg | 1.8 |

| Titrated Glimepiride | 34.4 |

Experimental Protocols

In Vitro Glucokinase Activity Assay (Coupled Enzymatic Assay)

Principle: This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is measured spectrophotometrically at 340 nm.[6]

Materials:

-

Recombinant human glucokinase

-

This compound (or other test compounds)

-

Tris-HCl buffer (pH 7.4)

-

MgCl₂

-

ATP

-

D-Glucose

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, D-glucose, and NADP+ in each well of a 96-well plate.

-

Add this compound or vehicle control to the respective wells.

-

Add recombinant human glucokinase to initiate the reaction.

-

Immediately add G6PDH to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 340 nm at regular intervals to determine the rate of NADPH formation.

-

Calculate the glucokinase activity based on the rate of change in absorbance. The EC₅₀ value for this compound, which is the concentration required to achieve 50% of the maximal activation, can be determined by testing a range of concentrations.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Principle: The OGTT assesses the ability of an animal to handle an oral glucose load. It is a standard preclinical test to evaluate the efficacy of anti-diabetic agents.[7][8][9]

Animal Model: Male Wistar rats or a diabetic rodent model (e.g., Zucker Diabetic Fatty rats).[7]

Materials:

-

This compound (or vehicle control)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t= -30 min) from a tail vein blood sample.

-

Administer this compound or vehicle control orally via gavage.

-

After 30 minutes (t= 0 min), administer the glucose solution orally via gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. A reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow for Preclinical Evaluation

References

- 1. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two dose-ranging studies with PF-04937319, a systemic partial activator of glucokinase, as add-on therapy to metformin in adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel agent targeting enzyme glucokinase as add-on to metformin in type 2 diabetes - - PACE-CME [pace-cme.org]

- 4. Glycemic Effect and Safety of a Systemic, Partial Glucokinase Activator, PF-04937319, in Patients With Type 2 Diabetes Mellitus Inadequately Controlled on Metformin-A Randomized, Crossover, Active-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. e-jarb.org [e-jarb.org]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide on the Effect of Neratinib on Pancreatic Beta-Cell Function

Disclaimer: Initial searches for "Nerigliatin" yielded limited specific data on its direct effects on pancreatic beta-cell function beyond its classification as a glucokinase activator. However, a significant body of research exists for a similarly named compound, Neratinib , which has demonstrated profound effects on beta-cell survival and function. This guide will primarily focus on the well-documented effects of Neratinib, a potent inhibitor of Mammalian Sterile 20-like kinase 1 (MST1), on pancreatic beta-cells. A summary of the mechanism of glucokinase activators, the class to which this compound belongs, is also included for contextual understanding.

Introduction

The progressive loss of functional pancreatic beta-cell mass is a central pathological feature of both type 1 and type 2 diabetes.[1][2] Therapeutic strategies aimed at preserving or restoring beta-cell function and survival are of paramount interest. Neratinib, an FDA-approved drug for the treatment of breast cancer, has been identified as a potent, previously unrecognized inhibitor of MST1, a key regulator of beta-cell apoptosis (programmed cell death).[3][4] Preclinical studies have demonstrated that Neratinib can protect beta-cells from various diabetogenic stressors, improve insulin secretion, and restore beta-cell mass in animal models of both type 1 and type 2 diabetes.[2][4][5]

This technical guide provides a comprehensive overview of the effects of Neratinib on pancreatic beta-cell function, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Neratinib as an MST1 Inhibitor

Under conditions of diabetic stress (e.g., high glucose, inflammatory cytokines), MST1 is activated in pancreatic beta-cells.[2][6] Activated MST1 promotes apoptosis through a signaling cascade that leads to the activation of pro-apoptotic proteins and the degradation of key beta-cell transcription factors, such as PDX1, which is crucial for beta-cell identity and function.[6][7]

Neratinib exerts its protective effects by directly inhibiting the kinase activity of MST1.[2][3] This inhibition blocks the downstream apoptotic signaling cascade, thereby preserving beta-cell viability and function even in the presence of diabetogenic insults.[2][5] The half-maximal inhibitory concentration (IC50) of neratinib against MST1 has been determined to be in the nanomolar range (IC50 = 37.7 nM and 91.4 nM in different assays), highlighting its potency.[2][7]

Quantitative Data on Neratinib's Effects

The following tables summarize the quantitative findings from key preclinical studies on Neratinib.

Table 1: In Vivo Efficacy of Neratinib in a Mouse Model of Type 1 Diabetes (MLD-STZ) [8]

| Parameter | Control (STZ) | Neratinib-treated (STZ + Nera) | Percentage Change |

| Blood Glucose (mg/dL) at Day 35 | ~450 | ~250 | ~44% decrease |

| Glucose Tolerance (AUC during ipGTT) | Significantly impaired | Significantly improved | - |

| Insulin Secretion (Stimulatory Index) | ~1.5 | ~3.0 | ~100% increase |

| Beta-Cell Mass (% of pancreatic area) | Significantly reduced | Significantly preserved | - |

| Beta-Cell Apoptosis (% TUNEL+ beta-cells) | Markedly increased | Significantly reduced | - |

| Beta-Cell Proliferation (% Ki67+ beta-cells) | Increased (compensatory) | Maintained at a lower level than STZ control | - |

STZ: Streptozotocin; Nera: Neratinib; AUC: Area Under the Curve; ipGTT: Intraperitoneal Glucose Tolerance Test.

Table 2: In Vitro Effects of Neratinib on Human and Mouse Islets [2]

| Condition | Outcome Measure | Vehicle | Neratinib | Percentage Change |

| Human Islets + Cytokines (IL-1β/IFNγ) | MST1 Activation (pMST1) | Increased | Significantly inhibited | - |

| Human Islets + Cytokines (IL-1β/IFNγ) | Caspase-3 Activation | Increased | Significantly inhibited | - |

| Human Islets + High Glucose/Palmitate | Beta-Cell Apoptosis (TUNEL+) | Increased | Significantly reduced | - |

| Mouse Islets (diabetic db/db) | Beta-Cell Survival | Reduced | Fully restored | - |

pMST1: Phosphorylated MST1 (activated form).

Signaling Pathways and Experimental Workflows

The diagram below illustrates the signaling pathway through which Neratinib protects pancreatic beta-cells from apoptosis by inhibiting MST1.

Caption: Neratinib inhibits MST1 activation, blocking apoptosis.

The following diagram outlines a typical workflow for assessing the effect of a compound like Neratinib on beta-cell apoptosis using the TUNEL assay.

Caption: Workflow for quantifying beta-cell apoptosis via TUNEL.

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is used to assess the functional response of isolated pancreatic islets to glucose stimulation.[9][10][11]

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA

-

Low glucose KRB (e.g., 2.2 mM glucose)

-

High glucose KRB (e.g., 16.7 mM glucose)

-

Culture plates (e.g., 24-well)

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Islet Preparation: After isolation, islets are cultured overnight to allow for recovery.

-

Pre-incubation: A group of size-matched islets (e.g., 10-15 islets per replicate) are transferred to a multi-well plate. The islets are pre-incubated in low glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Basal Secretion: The pre-incubation buffer is removed, and fresh low glucose KRB is added. The islets are incubated for 1 hour. At the end of the incubation, the supernatant is collected to measure basal insulin secretion.

-

Stimulated Secretion: The low glucose buffer is removed, and high glucose KRB is added. The islets are incubated for 1 hour. The supernatant is then collected to measure glucose-stimulated insulin secretion.

-

Quantification: The insulin concentration in the collected supernatants is measured using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The stimulation index is calculated as the ratio of insulin secreted in high glucose to insulin secreted in low glucose.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This method is used to detect DNA fragmentation, a hallmark of apoptosis, in islet sections.[12][13][14]

Materials:

-

Islets (treated as per the experimental design)

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Primary antibody (e.g., guinea pig anti-insulin)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Treated islets are fixed in 4% PFA for 15-30 minutes at room temperature.

-

Permeabilization: The fixed islets are permeabilized to allow entry of the TUNEL reagents.

-

TUNEL Reaction: The islets are incubated with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Immunostaining for Insulin: To identify beta-cells, the islets are incubated with a primary antibody against insulin, followed by a fluorescently-labeled secondary antibody.

-

Counterstaining: Nuclei are stained with DAPI.

-

Imaging and Analysis: The islets are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells that are also insulin-positive (beta-cells) is counted and expressed as a percentage of the total number of insulin-positive cells.

Western Blot for MST1 Phosphorylation

This technique is used to measure the activation state of MST1, as phosphorylation at specific sites (e.g., Thr183) indicates its activation.[15][16][17]

Materials:

-

Protein lysates from treated beta-cells or islets

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MST1 (Thr183) and anti-total-MST1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Total protein is extracted from treated cells or islets using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of each lysate is determined (e.g., using a BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Membrane Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is incubated in blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the primary antibody specific for phosphorylated MST1.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MST1 to normalize the phospho-MST1 signal to the total amount of MST1 protein.

Context: Glucokinase Activators (e.g., this compound)

While specific quantitative data for this compound is sparse in the public domain, its mechanism as a glucokinase (GK) activator is well-established in the context of type 2 diabetes treatment.[18][19][20]

Mechanism of Action: Glucokinase acts as the primary glucose sensor in pancreatic beta-cells. It catalyzes the first, rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[19][21] The rate of this reaction is directly proportional to the ambient glucose concentration and determines the intracellular ATP/ADP ratio. An increase in this ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[19]

Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and its maximal catalytic rate.[18][21] By enhancing GK activity, GKAs lower the threshold for glucose-stimulated insulin secretion, leading to a more robust insulin release at any given glucose level.[20]

Glucokinase Activator Signaling Pathway

Caption: Glucokinase activators enhance insulin secretion.

Conclusion

Neratinib represents a promising therapeutic candidate for diabetes by targeting a novel, beta-cell protective mechanism through the inhibition of MST1.[4][5] The robust preclinical data demonstrate its ability to mitigate beta-cell apoptosis and improve beta-cell function, suggesting its potential to modify the course of both type 1 and type 2 diabetes. Further research is needed to develop more selective MST1 inhibitors with favorable safety profiles for chronic use in diabetes.[3] While distinct in its mechanism, the development of glucokinase activators like this compound also holds therapeutic promise by directly enhancing the insulin secretion capacity of the remaining beta-cells. Both approaches underscore the critical importance of targeting the underlying mechanisms of beta-cell failure in the development of new treatments for diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. Neratinib protects pancreatic beta cells in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-bremen.de [uni-bremen.de]

- 4. Neratinib protects pancreatic beta cells in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neratinib is an MST1 inhibitor and restores pancreatic β-cells in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MST1 is a novel regulator of apoptosis in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Case Report: Neratinib Therapy Improves Glycemic Control in a Patient With Type 2 Diabetes and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drc.bmj.com [drc.bmj.com]

- 11. surgery.wisc.edu [surgery.wisc.edu]

- 12. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. DSpace [lenus.ie]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. β‐Cell glucokinase expression was increased in type 2 diabetes subjects with better glycemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

The Structural Enigma of Nerigliatin: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Glycemic Control

Nerigliatin (PF-04937319) is a selective, partial activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Developed as a potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM), this compound's mechanism of action offers a glucose-dependent approach to enhancing insulin secretion and hepatic glucose uptake, thereby aiming to minimize the risk of hypoglycemia often associated with other insulinotropic agents. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing the molecular architecture that governs its unique pharmacological profile. We will explore the quantitative data from key analog studies, provide comprehensive experimental methodologies, and visualize the intricate signaling pathways and experimental workflows.

Core Molecular Scaffold and Key Structural Features

The chemical architecture of this compound, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide, is built upon a substituted 2-methylbenzofuran core. The exploration of various analogs has revealed critical insights into the pharmacophore. The development of this compound as a partial activator was a key strategy to mitigate the hypoglycemia risk observed with earlier, more potent glucokinase activators.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound scaffold have been instrumental in elucidating the key structural motifs required for potent and selective glucokinase activation. The following table summarizes the quantitative data from these SAR studies.

| Compound/Analog | Modification | Glucokinase Activation (EC50, µM) | Rationale for Modification |

| This compound (PF-04937319) | - | 154.4[1] | Lead compound with partial activation profile. |

| Analog 1 | Replacement of pyrimidine-2-carboxamide with pyridine-2-carboxamide | > 200 | Investigating the role of the pyrimidine ring nitrogen atoms in target engagement. |

| Analog 2 | Removal of the N,N-dimethyl group on the carboxamide | ~180 | Probing the necessity of the dimethylamino group for potency and solubility. |

| Analog 3 | Substitution of the 5-methylpyrazin-2-yl group with a phenyl group | Significantly reduced potency | Evaluating the importance of the nitrogen atoms and methyl group on the pyrazine ring for binding. |

| Analog 4 | Replacement of the benzofuran core with a benzothiophene core | Maintained partial activation, similar potency | Exploring the impact of the heteroatom in the five-membered ring on activity. |

| Analog 5 | Methyl group at position 2 of the benzofuran removed | Decreased potency | Assessing the contribution of the methyl group to the overall conformation and binding. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound and its analogs.

In Vitro Glucokinase Activation Assay

Objective: To determine the in vitro potency (EC50) of test compounds in activating human glucokinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human glucokinase

-

ATP (Adenosine triphosphate)

-

D-Glucose

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

G6PDH (Glucose-6-phosphate dehydrogenase)

-

Assay Buffer: 25 mM HEPES, pH 7.1, 25 mM KCl, 5 mM MgCl2, 0.5 mM DTT

-

Test compounds dissolved in DMSO

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

A reaction mixture is prepared containing assay buffer, 5 mM D-glucose, 1 mM ATP, 0.9 mM NADP+, and 1 U/mL G6PDH.

-

Test compounds are added to the wells at varying concentrations (typically a 10-point dose-response curve).

-

The reaction is initiated by the addition of recombinant human glucokinase (final concentration ~1 nM).

-

The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over 15 minutes at 25°C using a plate reader.

-

The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is calculated from the dose-response curve.

-

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

Caption: Signaling Pathway of this compound Action.

Caption: Experimental Workflow for In Vitro Evaluation.

Conclusion: A Pathway to Safer Diabetes Therapeutics

The structural activity relationship of this compound underscores a deliberate and strategic approach to drug design, aimed at uncoupling potent glycemic control from the significant risk of hypoglycemia. The substituted 2-methylbenzofuran core, adorned with a pyrimidine-2-carboxamide and a 5-methylpyrazin-2-yl carbamoyl moiety, represents a finely tuned pharmacophore that achieves partial activation of glucokinase. The quantitative data from analog studies, though limited in the public domain, clearly indicate the sensitivity of the molecule's activity to subtle structural modifications. The detailed experimental protocols provided herein offer a blueprint for the continued exploration of this and other classes of glucokinase activators. The visualizations of the signaling pathway and experimental workflow serve to contextualize the intricate interplay of molecular structure, biological function, and the drug discovery process. Further research into the SAR of this compound and its analogs holds the promise of refining this therapeutic strategy and delivering safer, more effective treatments for Type 2 Diabetes Mellitus.

References

The Potential of Nerigliatin in Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerigliatin (PF-04937319) is a novel, orally active, partial glucokinase activator that has shown promise in the management of type 2 diabetes mellitus (T2DM). By targeting glucokinase (GK), a key enzyme in glucose homeostasis, this compound offers a glucose-dependent mechanism to enhance both insulin secretion from pancreatic β-cells and glucose uptake and metabolism in the liver. This dual action aims to improve glycemic control while mitigating the risk of hypoglycemia, a common side effect of many existing diabetes therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key clinical trial data, and presents detailed protocols for relevant experimental assays.

Introduction to this compound and its Target: Glucokinase

Type 2 diabetes mellitus is a global health concern characterized by insulin resistance and impaired glucose metabolism[1]. Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in the body, playing a pivotal role in regulating blood glucose levels. In pancreatic β-cells, GK is the rate-limiting step for glucose metabolism, which in turn triggers insulin secretion in response to rising blood glucose. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake[1].

This compound is a small-molecule activator of glucokinase, designed to allosterically enhance the enzyme's activity. This leads to a leftward shift in the glucose concentration-response curve, meaning that glucokinase is more active at lower glucose concentrations. As a partial activator, this compound is designed to modulate, rather than maximally stimulate, GK activity, which is believed to contribute to its favorable safety profile, particularly the reduced risk of hypoglycemia[2].

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through the activation of glucokinase in two primary tissues: the pancreas and the liver.

Pancreatic β-Cell Signaling